molecular formula C7H10O2 B8306458 4,5-Dimethyl-3-methylideneoxolan-2-one CAS No. 20050-18-4

4,5-Dimethyl-3-methylideneoxolan-2-one

Cat. No.: B8306458
CAS No.: 20050-18-4
M. Wt: 126.15 g/mol
InChI Key: GWSGIIGWNQXFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-3-methylideneoxolan-2-one is a cyclic ester (lactone) belonging to the dioxolanone family. Its IUPAC name indicates a five-membered oxolan-2-one ring substituted with methyl groups at positions 4 and 5 and a methylidene (=CH2) group at position 3. The methylidene moiety introduces a site of unsaturation, rendering the compound reactive toward electrophilic or cycloaddition reactions.

Properties

CAS No.

20050-18-4

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4,5-dimethyl-3-methylideneoxolan-2-one

InChI

InChI=1S/C7H10O2/c1-4-5(2)7(8)9-6(4)3/h4,6H,2H2,1,3H3

InChI Key

GWSGIIGWNQXFIJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)C1=C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: 4,4-Dimethyl-5-methylideneoxolan-2-one

The isomer 4,4-Dimethyl-5-methylideneoxolan-2-one ( ) differs in substituent positioning, with methyl groups at both positions 4 and a methylidene at position 4. This structural variation alters ring strain and electronic distribution:

  • Electronic Effects : The methylidene group at position 5 may shift electron density toward the carbonyl oxygen, slightly reducing electrophilicity compared to the target compound.
  • Reactivity : The target compound’s methylidene at position 3 could offer more favorable orbital alignment for [4+2] cycloadditions than the isomer.
Property 4,5-Dimethyl-3-methylideneoxolan-2-one 4,4-Dimethyl-5-methylideneoxolan-2-one
Substituents 4,5-diMe; 3-methylidene 4,4-diMe; 5-methylidene
Predicted Reactivity Higher at position 3 Moderate at position 5
Steric Hindrance Moderate High

Aromatic Derivatives: 4,5-Diphenyl-1,3-dioxolan-2-one

Aromatic analogs like 4,5-diphenyl-1,3-dioxolan-2-one ( ) feature phenyl substituents instead of methyl groups. Key differences include:

  • Electronic Environment : Phenyl groups are electron-withdrawing via conjugation, reducing electron density at the carbonyl group and increasing electrophilicity compared to methyl-substituted analogs.
  • Steric Effects : Bulky phenyl groups hinder ring-opening reactions, as seen in slower nucleophilic acyl substitutions.
  • Applications: Aromatic derivatives are often used as monomers for high-performance polymers, whereas methyl-substituted lactones may prioritize reactivity over stability.

Complex Substituted Analogs: Hydroxy- and Methoxy-Derivatives

Compounds such as 4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one ( ) introduce polar functional groups:

  • Hydrogen Bonding : Hydroxy and methoxy groups enable hydrogen bonding, enhancing solubility in polar solvents—a contrast to the hydrophobic 4,5-dimethyl analog.
  • Acidity : The hydroxy group increases acidity (pKa ~10–12), enabling deprotonation under basic conditions, whereas the target compound lacks acidic protons.
  • Oxidative Stability : Methoxy groups may improve resistance to oxidation compared to methylidene-containing lactones.

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